molecular formula C17H23N B14248743 4-(Dec-1-EN-1-YL)benzonitrile CAS No. 479668-46-7

4-(Dec-1-EN-1-YL)benzonitrile

Cat. No.: B14248743
CAS No.: 479668-46-7
M. Wt: 241.37 g/mol
InChI Key: GEAAZSBKNGAUCO-UHFFFAOYSA-N
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Description

4-(Dec-1-EN-1-YL)benzonitrile is an organic compound with the molecular formula C_17H_23N It is a derivative of benzonitrile, where the benzene ring is substituted with a dec-1-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dec-1-EN-1-YL)benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-bromobenzonitrile with dec-1-ene in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with the use of a base such as potassium carbonate to facilitate the coupling reaction.

Another method involves the use of Grignard reagents. In this approach, 4-bromobenzonitrile is reacted with a Grignard reagent derived from dec-1-ene. The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale coupling reactions using palladium catalysts. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Dec-1-EN-1-YL)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or hydrogen gas (H_2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO_3) for nitration or bromine (Br_2) for bromination.

Major Products

    Oxidation: Products include dec-1-en-1-one or decanoic acid.

    Reduction: The major product is 4-(Dec-1-EN-1-YL)benzylamine.

    Substitution: Products vary depending on the substituent introduced, such as 4-(Dec-1-EN-1-YL)-2-nitrobenzonitrile for nitration.

Scientific Research Applications

4-(Dec-1-EN-1-YL)benzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Dec-1-EN-1-YL)benzonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with enzymes or receptors, influencing their activity. The dec-1-en-1-yl group provides hydrophobic interactions, enhancing the compound’s binding affinity to lipid membranes or hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: The parent compound, lacking the dec-1-en-1-yl group.

    4-(Hex-1-EN-1-YL)benzonitrile: A similar compound with a shorter alkene chain.

    4-(Oct-1-EN-1-YL)benzonitrile: Another similar compound with an intermediate-length alkene chain.

Uniqueness

4-(Dec-1-EN-1-YL)benzonitrile is unique due to its longer alkene chain, which can influence its physical properties and reactivity. The longer chain can enhance hydrophobic interactions, making it more suitable for applications involving lipid membranes or hydrophobic environments.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows for diverse chemical reactions and applications, making it a valuable compound for further study and development.

Properties

CAS No.

479668-46-7

Molecular Formula

C17H23N

Molecular Weight

241.37 g/mol

IUPAC Name

4-dec-1-enylbenzonitrile

InChI

InChI=1S/C17H23N/c1-2-3-4-5-6-7-8-9-10-16-11-13-17(15-18)14-12-16/h9-14H,2-8H2,1H3

InChI Key

GEAAZSBKNGAUCO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CC1=CC=C(C=C1)C#N

Origin of Product

United States

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